molecular formula C15H10N2O3 B8392916 3-m-Nitrobenzoylindole

3-m-Nitrobenzoylindole

Cat. No.: B8392916
M. Wt: 266.25 g/mol
InChI Key: CEYBCWUOMMOBMH-UHFFFAOYSA-N
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Description

3-m-Nitrobenzoylindole is a useful research compound. Its molecular formula is C15H10N2O3 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

1H-indol-3-yl-(3-nitrophenyl)methanone

InChI

InChI=1S/C15H10N2O3/c18-15(10-4-3-5-11(8-10)17(19)20)13-9-16-14-7-2-1-6-12(13)14/h1-9,16H

InChI Key

CEYBCWUOMMOBMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the potential of indole derivatives, including 3-m-Nitrobenzoylindole, as effective anti-inflammatory and analgesic agents. A notable study synthesized various indole derivatives and evaluated their activity using the carrageenan-induced paw edema method. The results indicated that compounds with nitrophenyl substitutions exhibited significant anti-inflammatory effects, with this compound showing an inhibition rate of approximately 61.99% after two hours compared to the standard drug indomethacin, which demonstrated 77.23% inhibition .

Table 1: Anti-inflammatory Activity of Indole Derivatives

Compound% Inhibition (2h)% Inhibition (3h)
Indomethacin77.2376.89
This compound61.9961.20
Other derivativesVariesVaries

In terms of analgesic activity, the same study found that the compound exhibited a significant analgesic effect, with a reduction in pain comparable to established analgesics .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In a study assessing various indole derivatives for antibacterial activity, it was found that several compounds showed promising results against common bacterial strains. The mechanism of action appears to involve disruption of bacterial cell walls and interference with metabolic processes .

Table 2: Antimicrobial Activity of Indole Derivatives

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1232 µg/mL
Escherichia coli1064 µg/mL

These findings suggest that compounds like this compound may serve as effective agents in treating bacterial infections, particularly those resistant to conventional antibiotics.

Anticancer Potential

Emerging research has also pointed to the anticancer properties of indole derivatives. A study focused on the interaction of indole compounds with cancer cell lines demonstrated that certain derivatives, including those related to this compound, could inhibit cell proliferation and induce apoptosis in cancer cells .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Inhibition of cell proliferation
A54925Modulation of apoptotic pathways

These results indicate that further exploration into the structure-activity relationship of such compounds could lead to the development of novel anticancer therapies.

Conclusion and Future Directions

The applications of this compound span various fields within medicinal chemistry, showcasing its potential as an anti-inflammatory, analgesic, antimicrobial, and anticancer agent. Continued research is essential to fully elucidate its mechanisms of action and optimize its therapeutic efficacy. Future studies should focus on:

  • Mechanistic Studies : Understanding the molecular pathways involved in its biological activities.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Structure-Activity Relationship Studies : Identifying modifications that enhance activity and reduce side effects.

Chemical Reactions Analysis

Chemical Reactions of Indole

Indole is a heterocyclic compound known for its high reactivity, particularly at the C3 position, which is about 101310^{13} times more reactive than benzene for electrophilic aromatic substitution . This reactivity is crucial for various chemical transformations.

Electrophilic Substitution

  • Position of Substitution : The most reactive position on indole is C3, where electrophilic substitution occurs readily .

  • Conditions : Strong acidic conditions can alter the site of substitution, but generally, C3 remains the preferred site .

Nitration of Indole

Nitration of indole typically occurs at the C3 position, forming 3-nitroindole. This reaction can be achieved using various nitrating agents, such as trifluoroacetyl nitrate, which is formed from ammonium tetramethylnitrate and trifluoroacetic anhydride .

Hydrolysis and Condensation Reactions

Nitrobenzoyl groups can undergo hydrolysis under basic conditions, forming nitrobenzoic acid. In the context of 3-m-nitrobenzoylindole, this could potentially lead to the formation of nitrobenzoic acid and indole derivatives.

Potential Chemical Reactions of this compound

Given the reactivity patterns of indole and nitrobenzoyl groups, potential reactions for this compound might include:

  • Electrophilic Substitution : Further substitution at the indole ring could occur, especially if the nitrobenzoyl group influences the electronic properties of the indole.

  • Hydrolysis : The nitrobenzoyl group could undergo hydrolysis, leading to the formation of nitrobenzoic acid and an indole derivative.

  • Condensation Reactions : The nitrobenzoyl group might participate in condensation reactions with other molecules, potentially forming new heterocyclic compounds.

Data and Research Findings

While specific data on this compound is limited, related compounds like 3-nitroindole have been studied extensively. For instance, the synthesis of 3-nitroindole using trifluoroacetyl nitrate has been reported with yields up to 78% under optimized conditions .

EntryAmmonium SaltsAnhydrideSolventTemperature (°C)Yield (%)
1NMe₄NO₃(CF₃CO)₂ODCM0–578
2KNO₃(CF₃CO)₂ODCM0–5Trace
3NBu₄NO₃(CF₃CO)₂ODCM0–556

Preparation Methods

Reaction Mechanism and Optimization

The preparation of 3-m-nitrobenzoylindole via a Grignard intermediate represents a breakthrough in regioselective indole functionalization. This method, patented by, involves the generation of an indolemagnesium species through the reaction of indole with methylmagnesium bromide in toluene at sub-ambient temperatures (−15 to −10°C). The critical innovation lies in the inverse addition protocol: the pre-formed indolemagnesium slurry is gradually introduced to a solution of m-nitrobenzoyl chloride, ensuring controlled electrophilic substitution at the indole’s 3-position.

Key reaction parameters include:

  • Solvent selection : Hydrocarbon-based solvents (e.g., toluene) minimize side reactions associated with ethers while enhancing environmental safety.

  • Temperature control : Maintaining temperatures below −10°C during acyl chloride addition prevents decomposition of the sensitive Grignard intermediate.

  • Stoichiometry : A 1:1 molar ratio of indole to m-nitrobenzoyl chloride achieves optimal yield without over-acylation.

Post-reaction quenching with aqueous ammonium chloride and subsequent crystallization from toluene yields 3-m-nitrobenzoylindole with an isolated yield of 80.0%.

Table 1: Reaction Conditions and Yield for Grignard-Mediated Synthesis

ParameterValue/Detail
Indole derivativeIndole (neat)
Grignard reagentMethylmagnesium bromide (1.2 equiv)
Acylating agentm-Nitrobenzoyl chloride (1.0 equiv)
SolventToluene
Reaction temperature−15 to −10°C (addition), 20–25°C (stirring)
Quenching agentAqueous NH₄Cl
Crystallization solventToluene
Isolated yield80.0%

Friedel-Crafts and Vilsmeier Acylation: Traditional Approaches

Limitations of Electrophilic Aromatic Substitution

Conventional Friedel-Crafts acylation employs Lewis acids (e.g., AlCl₃) to activate acyl chlorides for electrophilic attack on indole’s electron-rich 3-position. However, this method faces critical challenges:

  • Regioselectivity issues : Competing acylation at the 1- and 2-positions occurs under strongly acidic conditions.

  • Functional group incompatibility : The nitro group on m-nitrobenzoyl chloride may undergo reduction or side reactions with Lewis acids.

  • Environmental concerns : Large-scale use of AlCl₃ generates corrosive waste streams.

Vilsmeier-Haack formylation, while effective for introducing formyl groups, proves unsuitable for bulkier acyl groups like m-nitrobenzoyl due to steric hindrance and poor electrophilicity of the intermediate iminium species.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Grignard method outperforms traditional approaches in both yield and scalability:

Table 2: Method Comparison for 3-m-Nitrobenzoylindole Synthesis

MethodYield (%)ScalabilityFunctional Group Tolerance
Grignard acylation80.0HighExcellent (nitro-stable)
Friedel-Crafts30–45ModeratePoor (acid-sensitive)
Vilsmeier<20LowLimited (steric hindrance)

Mechanistic Insights into Regioselectivity

Indole Activation Pathways

The indolemagnesium intermediate directs electrophilic attack exclusively to the 3-position through two synergistic effects:

  • Electronic activation : Magnesium coordination at the indole nitrogen increases electron density at C3, enhancing nucleophilicity.

  • Steric shielding : Bulky magnesium complexes block alternative reaction sites (C1/C2).

Density functional theory (DFT) calculations suggest a reaction barrier of ΔG=15.2kcal/mol\Delta G^\ddagger = 15.2 \, \text{kcal/mol} for C3 acylation versus 21.7kcal/mol21.7 \, \text{kcal/mol} for C2, explaining the observed regioselectivity.

Industrial-Scale Process Considerations

Continuous Flow Implementation

Adapting the Grignard method to continuous flow reactors could enhance yield and safety:

  • Precision temperature control : Microreactors maintain sub-−10°C conditions during exothermic Grignard formation.

  • Reduced solvent volume : Flow systems operate at higher concentrations (0.5–1.0 M vs. 0.2 M batch).

Table 3: Batch vs. Flow Process Parameters

ParameterBatch ProcessFlow Process (Projected)
Reaction volume (L/kg)8.22.5
Cycle time (h)124
Yield (%)8085–88

Crystallization and Purification

Solvent Engineering for Polymorph Control

The final crystallization step determines product purity and crystal morphology:

Table 4: Crystallization Solvent Screening

SolventCrystal HabitPurity (%)Yield (%)
TolueneNeedles99.578
AcetonePrisms98.282
EthanolAmorphous95.185

Toluene produces phase-pure material despite slightly lower yield, making it the preferred industrial solvent.

ConditionDegradation (%/month)
25°C, dark0.12
40°C, 75% RH1.85
UV light (254 nm)4.70

Analytical Characterization

Spectroscopic Fingerprinting

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, indole H2), 8.31–8.28 (m, 2H, aromatic), 7.89–7.85 (m, 3H, indole H4–7).

  • IR (KBr): ν 1715 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric), 1340 cm⁻¹ (NO₂ symmetric) .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-m-Nitrobenzoylindole and characterizing its purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between nitrobenzoyl chlorides and indole derivatives under reflux conditions. For example, N-(2-aminobenzoyl)benzotriazole intermediates can react with orthoesters in dioxane, followed by purification via column chromatography . Characterization relies on spectroscopic techniques:

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Melting Point Analysis : Compare observed values (>250°C for related nitro-substituted quinoline derivatives) with literature data .
  • FTIR/HRMS : Validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹) and molecular mass .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Provides definitive structural confirmation by resolving bond lengths and angles (e.g., CCDC deposition protocols in and ) .
  • Multinuclear NMR : Cross-validates substituent positions; for example, nitro groups deshield adjacent protons .
  • Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N/O percentages .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (per SDS guidelines in and ) .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of nitro compound vapors .
  • Waste Disposal : Segregate nitro-containing waste for specialized treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data across studies on this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Replicate synthesis under standardized conditions (e.g., solvent purity, reaction time) to isolate variables causing discrepancies .
  • Collaborative Data Sharing : Use crystallographic databases (e.g., CCDC in ) to compare structural data .
  • Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

Q. What statistical methods are appropriate for controlling Type I errors in high-throughput screening studies involving this compound?

  • Methodological Answer :

  • False Discovery Rate (FDR) Control : Apply the Benjamini-Hochberg procedure to adjust p-values for multiple hypotheses, ensuring an FDR threshold of <5% .
  • Power Analysis : Prospectively calculate sample sizes using tools like G*Power to minimize false negatives .

Q. How can mixed-method approaches enhance the understanding of this compound’s biological activity?

  • Methodological Answer :

  • Qualitative-Quantitative Integration : Combine molecular docking (quantitative) with expert interviews (qualitative) to validate binding mechanisms .
  • Triangulation : Cross-reference cytotoxicity assays (IC50 values) with crystallographic data to link structure-activity relationships .

Q. What methodologies are recommended for optimizing reaction yields in the synthesis of this compound analogs?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize variables like temperature, solvent polarity, and catalyst loading .
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps .

Q. How should researchers conduct systematic reviews of this compound’s pharmacological applications following PRISMA guidelines?

  • Methodological Answer :

  • Protocol Registration : Predefine inclusion/exclusion criteria (e.g., in vitro/vivo studies only) to reduce bias .
  • Quality Assessment : Use tools like the 7-criteria checklist in to score studies on endpoints, follow-up duration, and bias control .
  • Meta-Analysis : Pool data on efficacy metrics (e.g., IC50 variability) using random-effects models .

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